Butyronitrile-D7

Description

Overview of Deuterated Butyronitrile (B89842) in Contemporary Chemical Science

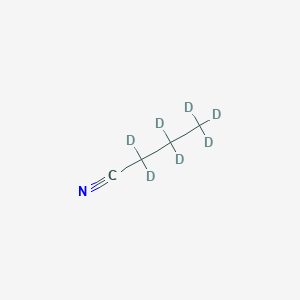

Butyronitrile-D7, systematically named 2,2,3,3,4,4,4-heptadeuteriobutanenitrile, is a colorless liquid where all seven hydrogen atoms of the propyl chain have been replaced by deuterium (B1214612) atoms. chemrxiv.orgsnmjournals.org This isotopic substitution makes it a powerful tool in various scientific domains. One of its primary applications is as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, solvents containing protium (B1232500) (¹H) can produce large signals that obscure the signals of the analyte. By using a deuterated solvent like this compound, this interference is minimized, enabling clearer and more accurate spectral analysis of the molecule under investigation. chemrxiv.org

Beyond its role as an NMR solvent, this compound serves as an important internal standard for mass spectrometry-based analysis and as a tracer in studies of metabolic pathways. oaepublish.com Its chemical reactivity is similar to its non-deuterated counterpart, allowing it to undergo reactions such as nucleophilic addition and hydrolysis. chemrxiv.org This similarity, combined with the distinct mass of deuterium, allows researchers to track the fate of the molecule through complex chemical transformations.

Fundamental Principles and Significance of Deuterium Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. researchgate.net It involves the substitution of an atom in a molecule with one of its isotopes. Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in different atomic masses. researchgate.net Hydrogen has two stable isotopes: protium (¹H), the most common, and deuterium (²H or D), which possesses an additional neutron. researchgate.net

The significance of deuterium labeling lies in the kinetic isotope effect (KIE) . oaepublish.com The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond due to the lower zero-point vibrational energy of the heavier deuterium atom. Consequently, it requires more energy to break a C-D bond than a C-H bond. This difference in bond strength leads to slower reaction rates for processes involving the cleavage of a C-D bond compared to a C-H bond. rsc.org This KIE is a powerful tool for elucidating reaction mechanisms, as it can help identify the rate-determining step of a reaction.

Furthermore, the replacement of hydrogen with deuterium can alter the metabolic fate of a molecule. nih.gov In pharmaceutical research, this can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life of a drug. oaepublish.comnih.gov This strategy, sometimes referred to as a "deuterium switch," has led to the development of FDA-approved deuterated drugs. nih.gov

Historical Development and Evolution of Research on Deuterated Organic Nitriles

The story of deuterated organic nitriles is intrinsically linked to the discovery of deuterium itself. Harold Urey discovered deuterium in 1931, an achievement for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.org Following its discovery, the distinct properties of deuterium were quickly recognized, and it became an invaluable tool in mechanistic chemistry.

Early research involving isotopic labeling, which began to flourish in the mid-20th century, primarily focused on understanding fundamental reaction pathways. The use of deuterium labeling in organic compounds, including nitriles, allowed chemists to trace the movement of hydrogen atoms and to probe the transition states of reactions. The development of analytical techniques like mass spectrometry and later, NMR spectroscopy, in the mid-1990s, greatly expanded the applications for deuterated compounds. oaepublish.com

The synthesis of deuterated organic nitriles has evolved significantly over time. Initial methods often involved multi-step syntheses starting from simple, commercially available deuterated building blocks. researchgate.net However, these methods could be cumbersome and inefficient. The late 20th and early 21st centuries saw the emergence of more sophisticated and direct methods for deuterium incorporation.

Recent advancements have focused on late-stage deuteration, where deuterium is introduced into a complex molecule at a later step in the synthetic sequence. chemrxiv.org This is particularly valuable in drug discovery and development. chemrxiv.org Modern methods for the deuteration of nitriles include:

Reductive deuteration: This involves the reduction of the nitrile group in the presence of a deuterium source, such as deuterium gas (D₂) or a deuterated solvent like D₂O. core.ac.ukresearchgate.net For example, the use of Raney nickel as a catalyst in a continuous-flow system with D₂O has been shown to be an efficient method for producing α,α-dideutero amines from nitriles. core.ac.uk

H/D exchange reactions: These reactions involve the exchange of hydrogen atoms for deuterium atoms, often catalyzed by transition metals or acids and bases. oaepublish.com

Electrochemical methods: More recently, electrochemical methods using heavy water (D₂O) as the deuterium source have been developed as a mild and efficient way to achieve deuteration. oaepublish.com

The growing importance of deuterated compounds in pharmaceuticals, exemplified by the first FDA approval of a deuterated drug, deutetrabenazine, in 2017, has further spurred research into the synthesis and application of deuterated organic nitriles. nih.gov These compounds are now key components in the toolkit of medicinal and synthetic chemists.

Data Tables

Table 1: Physicochemical Properties of Butyronitrile and this compound

| Property | Butyronitrile | This compound |

| IUPAC Name | Butanenitrile | 2,2,3,3,4,4,4-heptadeuteriobutanenitrile |

| CAS Number | 109-74-0 nih.gov | 352431-11-9 snmjournals.org |

| Molecular Formula | C₄H₇N nih.gov | C₄D₇N researchgate.net |

| Molecular Weight | 69.11 g/mol nih.gov | ~76.15 g/mol chemrxiv.org |

| Boiling Point | 115-117 °C researchgate.net | 117.3 °C |

| Melting Point | -112 °C researchgate.net | Not available |

| Density | 0.794 g/mL at 25 °C researchgate.net | ~0.8 g/cm³ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptadeuteriobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNRLNFWIYMESJ-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment of Butyronitrile D7

Strategies for High-Yield Butyronitrile-D7 Preparation

Several synthetic strategies are employed to produce this compound, each with distinct advantages and applications. These methods primarily focus on achieving a high level of deuterium (B1214612) incorporation.

Ammoxidation Routes Utilizing Deuterated Precursors

The industrial synthesis of non-deuterated butyronitrile (B89842) is commonly achieved through the ammoxidation of n-butanol. wikipedia.org This process involves the reaction of the alcohol with ammonia (B1221849) and oxygen. wikipedia.org For the synthesis of this compound, a similar route can be employed using a deuterated precursor, such as deuterated n-butanol (CD3CD2CD2CD2OH). The reaction proceeds as follows:

CD3CD2CD2CD2OH + NH3 + O2 → CD3CD2CD2CN + 3H2O

This method is advantageous for large-scale production, directly yielding the deuterated nitrile.

Direct Deuteration and Hydrogen-Deuterium Exchange Protocols

Direct deuteration involves the replacement of hydrogen atoms with deuterium on a pre-existing butyronitrile molecule. This can be achieved through hydrogen-deuterium (H/D) exchange reactions. wikipedia.org These reactions typically involve treating butyronitrile with a deuterium source, often in the presence of a catalyst. wikipedia.org Factors such as the choice of catalyst, temperature, and pressure can influence the efficiency and regioselectivity of the exchange. wikipedia.org While this method can be effective, achieving complete deuteration to produce this compound can be challenging and may require multiple exchange cycles. rsc.org

Chemical Exchange Processes Involving Deuterated Solvents and Reagents

Chemical exchange processes utilize deuterated solvents and reagents to introduce deuterium into the butyronitrile structure. smolecule.com For instance, reactions conducted in deuterated solvents like heavy water (D2O) or deuterated alcohols can lead to the incorporation of deuterium. smolecule.comrsc.org The extent of deuteration depends on the reaction conditions and the lability of the hydrogen atoms in the butyronitrile molecule. This method can sometimes result in partial deuteration, which may be sufficient for some applications but requires further purification or repeated exchanges for high isotopic purity. smolecule.com

Catalytic Approaches to Deuterium Incorporation in Nitrile Compounds

Catalysis plays a pivotal role in the efficient and selective incorporation of deuterium into nitrile compounds. Various catalytic systems have been developed to facilitate H/D exchange and other deuteration reactions.

Recent research has highlighted the use of transition metal catalysts, such as those based on manganese, ruthenium, and iron, for the α-deuteration of nitriles. acs.orgosti.govnih.gov For example, a manganese pincer complex has been shown to effectively catalyze the α-deuteration of nitriles using D2O as the deuterium source. acs.orgnih.gov Similarly, iron-based catalysts have demonstrated high efficiency and selectivity in the α-deuteration of nitriles under mild conditions. osti.gov These catalytic methods offer advantages in terms of selectivity, allowing for the specific replacement of hydrogen atoms at the α-position to the nitrile group. acs.orgacs.orgnih.govlookchem.com

Continuous-flow systems utilizing heterogeneous catalysts, such as Raney nickel, have also been developed for the reductive deuteration of nitriles, providing a safe and sustainable approach to producing α,α-dideutero amines, which can be precursors to other deuterated compounds. core.ac.uk

Methodological Advancements in Stereospecific and Regioselective Deuteration

Recent advancements in synthetic methodologies have focused on achieving stereospecific and regioselective deuteration of organic molecules, including nitriles. Regioselective deuteration allows for the precise placement of deuterium atoms at specific positions within a molecule. acs.org For instance, methods have been developed for the regioselective α-deuteration of Michael acceptors, which can be applicable to unsaturated nitriles. acs.org

While stereospecific deuteration is more commonly discussed in the context of creating chiral centers, the principles can be applied to control the spatial arrangement of deuterium atoms. Research into the synthesis of selectively deuterated amines from ynamides has demonstrated the potential for divergent and selective deuteration at α and/or β positions, which could be adapted for nitrile-containing substrates. rsc.org

Isotopic Purity Assessment and Quality Control in this compound Synthesis

Ensuring the isotopic purity of this compound is critical for its applications, especially in NMR spectroscopy where residual protio-solvent signals can interfere with analysis. smolecule.com The quality control process for this compound involves determining the percentage of deuterium incorporation and identifying any potential impurities.

The primary techniques for assessing isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . rsc.org

¹H NMR can be used to quantify the amount of residual hydrogen in the molecule by comparing the integral of the residual proton signals to a known internal standard.

²H NMR can directly observe the deuterium signals, providing information about the positions and extent of deuteration.

High-Resolution Mass Spectrometry (HR-MS) is used to determine the molecular weight of the deuterated compound with high accuracy. rsc.org The mass spectrum will show a distribution of isotopologues, and the relative intensities of these peaks can be used to calculate the isotopic enrichment. rsc.orgethz.ch

Commercial suppliers of this compound typically provide a certificate of analysis that specifies the isotopic purity, often expressed as atom % D. cdnisotopes.comlgcstandards.com For example, a purity of 98 atom % D indicates that 98% of the hydrogen positions are occupied by deuterium. cdnisotopes.com The chemical purity is also assessed to ensure the absence of other chemical contaminants. cdnisotopes.com Stability studies may also be conducted to determine the shelf-life of the compound under recommended storage conditions. cdnisotopes.com

| Parameter | Method | Purpose |

| Isotopic Enrichment | ¹H NMR, ²H NMR, HR-MS | To quantify the percentage of deuterium incorporation. rsc.org |

| Chemical Purity | Gas Chromatography (GC), HPLC | To identify and quantify any non-deuterated chemical impurities. researchgate.net |

| Structural Integrity | NMR Spectroscopy | To confirm that the deuteration process has not altered the fundamental chemical structure. rsc.org |

| Residual Solvents | GC-MS | To detect and quantify any remaining solvents from the synthesis and purification process. |

Advanced Spectroscopic Investigations and Molecular Insights of Butyronitrile D7

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes of Butyronitrile-D7 Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure and probing dynamic processes in solution and the solid state. The introduction of deuterium (B1214612) in this compound significantly enhances the scope and resolution of NMR studies.

Elucidation of Molecular Dynamics and Intermolecular Interactions via NMR Relaxation Studies

NMR relaxation studies provide profound insights into the motional properties (dynamics) of molecules. The two primary relaxation times, spin-lattice (T₁) and spin-spin (T₂), are sensitive to the rates of molecular tumbling and internal motions occurring on the picosecond to nanosecond timescale. doi.orgimaios.com

Spin-Spin Relaxation (T₂): This parameter describes the decay of transverse magnetization due to interactions between neighboring spins. imaios.com T₂ is sensitive to both fast and slow molecular motions.

In this compound, studying the ¹³C and ²H relaxation times can reveal detailed information about its molecular dynamics. For instance, by measuring the T₁ and T₂ values for each carbon in the this compound molecule, one can assess the degree of motional freedom for different parts of the molecule. Typically, the terminal methyl (CD₃) group is expected to have more rotational freedom and thus a longer T₁ compared to the carbons closer to the nitrile group.

Furthermore, intermolecular interactions, such as hydrogen bonding or solvent-solute interactions, can be probed by observing changes in relaxation times. imaios.com For example, dissolving this compound in different solvents and measuring the relaxation times can provide information about the strength of the interactions between the nitrile group and the solvent molecules. Molecular dynamics (MD) simulations can be used in conjunction with NMR relaxation data to build detailed models of these interactions and the associated molecular motions. imaios.com

| Relaxation Parameter | Information Gained | Typical Influencing Factors |

| T₁ (Spin-Lattice) | Rate of molecular tumbling, internal motions. | Molecular size, solvent viscosity, temperature. |

| T₂ (Spin-Spin) | Both fast and slow molecular motions, chemical exchange processes. | Molecular size, viscosity, presence of paramagnetic species. |

This is an interactive data table based on general principles of NMR relaxation. imaios.com

Analysis of Isotopic Shifts and Coupling Constants in Solution- and Solid-State NMR

The replacement of hydrogen with deuterium induces small but measurable changes in the NMR parameters of neighboring nuclei, known as isotope effects. These effects provide valuable structural and electronic information. researchgate.net

Isotopic Shifts: The substitution of a lighter isotope with a heavier one (e.g., ¹H with ²H) typically causes the NMR signal of a nearby nucleus (like ¹³C) to shift to a higher field (lower frequency). researchgate.net This is referred to as an upfield isotope shift. The magnitude of this shift depends on the distance from the site of substitution.

α-effect: The effect on the carbon directly attached to the deuterium. This is the largest effect.

β-effect: The effect on the carbon two bonds away.

γ-effect and beyond: Effects on more distant carbons, which are progressively smaller.

In this compound, each carbon atom would experience a different isotopic shift depending on the number of attached and neighboring deuterium atoms. For example, the carbon of the CD₃ group would show a significant upfield shift compared to the CH₃ group in unlabeled butyronitrile (B89842). Analyzing these shifts can aid in signal assignment and provide insights into the vibrational states of the molecule. researchgate.netrsc.org

Coupling Constants (J-coupling): Scalar coupling, or J-coupling, arises from the interaction of nuclear spins mediated by the bonding electrons and results in the splitting of NMR signals. organicchemistrydata.org The magnitude of the coupling constant depends on the number and type of bonds separating the interacting nuclei, as well as the geometry of the molecule.

The one-bond carbon-hydrogen coupling constant (¹J_CH) is typically around 125 Hz for sp³-hybridized carbons. The corresponding one-bond carbon-deuterium coupling (¹J_CD) is smaller by a factor of the ratio of the gyromagnetic ratios of deuterium and hydrogen (γ_D / γ_H ≈ 1/6.5). This results in a much smaller splitting, which can sometimes be difficult to resolve but is a clear indicator of deuteration.

Solid-state NMR (ssNMR) can also be employed to study this compound. In the solid state, the molecules are fixed in a rigid lattice, which provides information about the anisotropic interactions that are averaged out in solution. nist.gov Deuterium ssNMR is particularly powerful for studying molecular dynamics in solids, as the lineshape of the deuterium signal is highly sensitive to the nature and timescale of molecular motion. nist.gov

| NMR Parameter | Effect of Deuteration in this compound | Information Provided |

| ¹³C Chemical Shift | Upfield shift (higher shielding) for carbons near deuterium atoms. researchgate.net | Confirmation of deuteration sites, insights into molecular vibrations. |

| J-Coupling | ¹J_CD is approximately 6.5 times smaller than ¹J_CH. core.ac.ukrubingroup.org | Identification of deuterated positions, structural and conformational analysis. |

This is an interactive data table summarizing the effects of deuterium substitution on NMR parameters.

Rotational and Microwave Spectroscopy for Gas-Phase Structure and Conformation

Rotational and microwave spectroscopy are high-resolution techniques used to determine the precise geometric structure of molecules in the gas phase. By measuring the frequencies of transitions between rotational energy levels, one can obtain the rotational constants of a molecule, which are inversely proportional to its moments of inertia. princeton.edu

High-Resolution Rotational Spectroscopy of this compound Isotopologues

The rotational spectrum of a molecule is determined by its principal moments of inertia (I_a, I_b, I_c). For a molecule like butyronitrile, different spatial arrangements of the atoms, known as conformers, will have different moments of inertia and therefore distinct rotational spectra. researchgate.net Butyronitrile is known to exist as a mixture of anti and gauche conformers due to rotation around the C-C bonds.

Studying this compound provides a significant advantage in determining its structure. The substitution of hydrogen with deuterium alters the mass distribution and, consequently, the moments of inertia of the molecule. By analyzing the rotational spectra of the normal isotopologue (Butyronitrile) and this compound, a much more precise and reliable molecular structure can be determined through a process known as Kraitchman's substitution analysis. This method allows for the direct calculation of the coordinates of the substituted atoms within the molecule's principal axis system.

Determination of Equilibrium Geometries and Conformational Landscapes

From the experimentally determined rotational constants of multiple isotopologues, it is possible to derive the equilibrium geometry (r_e) of the molecule, which represents the bond lengths and angles at the minimum of the potential energy surface. ifpan.edu.pl This provides a very accurate picture of the molecule's structure, free from the effects of vibrational averaging that are present in solution-phase studies.

The relative intensities of the rotational transitions belonging to different conformers can be used to determine their relative populations in the gas phase. This, in turn, allows for the determination of the energy difference between the conformers. researchgate.net For butyronitrile, it is known that the gauche conformer is slightly more stable than the anti conformer. researchgate.net Studying this compound would allow for a precise determination of this energy difference and how it might be subtly affected by isotopic substitution.

The combination of high-resolution rotational spectroscopy on multiple isotopologues and high-level quantum chemical calculations provides a powerful approach to mapping out the conformational landscape of a molecule like this compound, yielding a detailed understanding of its structure and energetics in the gas phase.

| Spectroscopic Data | Derived Molecular Properties |

| Rotational Constants (A, B, C) | Moments of inertia, overall shape of the molecule (prolate, oblate, asymmetric top). princeton.edu |

| Isotopologue Rotational Constants | Precise atomic coordinates, determination of bond lengths and angles (equilibrium geometry). ifpan.edu.pl |

| Relative Transition Intensities | Relative abundance of conformers, energy differences between conformers. researchgate.net |

| Nuclear Quadrupole Coupling | Information about the electronic environment of quadrupolar nuclei (e.g., ¹⁴N). nih.gov |

This is an interactive data table illustrating the information obtained from rotational spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) and Anharmonicity Effects

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of this compound. The substitution of hydrogen with deuterium atoms significantly influences the vibrational frequencies of the molecule.

The replacement of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequencies of the corresponding bonds. libretexts.orgyoutube.com This phenomenon, known as the isotopic shift, is a direct consequence of the increased reduced mass of the vibrating system. libretexts.org For instance, the stretching frequency of a C-D bond is lower than that of a C-H bond. youtube.com These shifts are crucial for assigning vibrational modes and refining molecular force fields, which are mathematical models describing the forces between atoms in a molecule. tandfonline.comacs.org The study of these deuteration effects in this compound allows for a more precise determination of its force field, providing a deeper understanding of its intramolecular interactions. tandfonline.comacs.org While deuteration significantly alters spectroscopic properties, the fundamental molecular structure, such as bond lengths and angles, remains largely unaffected. ajchem-a.com

Table 1: Comparison of Vibrational Frequencies in Polyaniline

| Type of Vibration | Nondeuterated (frequency, cm-1) | Deuterated (frequency, cm-1) |

| C-C stretch | 1626 | 1599 |

| C-C stretch | 1581 | 1560 |

| C-H bend – benzenoid ring | 1192 | 876 |

| C-H bend – quinoid ring | 1166 | 856 |

| N-H bend | 1515 | 1085 |

This table, adapted from data on polyaniline, illustrates the general trend of downshifting vibrational frequencies upon deuteration, which is also applicable to this compound. libretexts.org

Anharmonicity, the deviation of molecular vibrations from simple harmonic motion, also plays a role in the vibrational spectrum. acs.orguni-kiel.de The consideration of anharmonicity is essential for the accurate interpretation of vibrational spectra and the derivation of reliable force fields. acs.org

Cryogenic matrix isolation is a powerful technique for studying highly reactive and transient species. researchgate.net In this method, molecules are trapped in an inert gas matrix, such as argon or xenon, at very low temperatures (typically a few Kelvin). researchgate.net This isolation prevents the reactive species from interacting with each other, allowing for their detailed spectroscopic characterization. researchgate.net this compound can be used as a solvent in cryogenic matrices to study the properties of transient species. researchgate.net For example, triradicals have been synthesized and characterized by IR and EPR spectroscopy in cryogenic matrices. researchgate.net The use of a deuterated solvent like this compound is advantageous as it minimizes vibrational overlap with the species of interest, leading to cleaner and more easily interpretable spectra.

Deuteration Effects on Fundamental Vibrational Modes and Force Fields

Electronic Spectroscopy and Excited State Characterization of this compound

Electronic spectroscopy probes the transitions between different electronic energy levels in a molecule, providing information about its electronic structure and excited-state properties.

Electron impact spectroscopy involves bombarding molecules with a beam of electrons and analyzing the energy loss of the scattered electrons. This technique can be used to study the electronic transitions of molecules, including those of nitriles like butyronitrile. caltech.edu Studies on butyronitrile have revealed intense features at specific energy levels, corresponding to electronic excitations. caltech.edu

Resonance-enhanced multiphoton ionization (REMPI) is another powerful technique for studying the electronic structure of atoms and small molecules. wikipedia.org REMPI uses a tunable laser to excite a molecule to an intermediate electronic state, followed by ionization with another photon. wikipedia.org This method offers high sensitivity and selectivity, allowing for detailed spectroscopic analysis. dtic.milresearchgate.net REMPI has been used to investigate the Rydberg states of various molecules, providing valuable information about their electronic structure. aps.org

Butyronitrile is often used as a solvent in photophysical studies due to its polarity and ability to form rigid glasses at low temperatures. acs.orgnih.govacs.org This allows for the investigation of the photophysical properties of dissolved molecules, such as their luminescence and excited-state lifetimes, under various conditions. acs.orgnih.govresearchgate.net For instance, the emission spectra of complexes are often recorded in a butyronitrile rigid matrix at 77 K. acs.orgnih.gov The use of this compound in such studies can be beneficial for minimizing solvent-related interference in the spectra. Transient absorption spectroscopy in butyronitrile solutions has been employed to study thermochromism and photoinduced electron transfer processes. acs.org

Electron Impact and Multiphoton Ionization Spectroscopic Studies of Nitriles

Advanced Spectroscopic Techniques Utilizing this compound as a Medium or Probe

The unique properties of this compound make it a valuable component in various advanced spectroscopic techniques. Its use as a solvent in electrochemical and spectroelectrochemical studies allows for the investigation of redox processes of dissolved species. cas.cz Furthermore, nitriles, in general, are utilized as vibrational Stark effect probes to quantify electric fields in different environments, including proteins. kozuchlab.com The C≡N stretch is sensitive to the local electric field, and its frequency shift can be used to map out electrostatic interactions. kozuchlab.com While hydrogen bonding can complicate the analysis, the IR intensity of the nitrile stretch has been shown to be a more direct indicator of electric field strength. kozuchlab.com this compound can also be employed as an additive in catalytic reactions to stabilize intermediates and improve product yields. illinois.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative technique used to analyze the surface of materials. wikipedia.org It provides information about the elemental composition, chemical states, and electronic structure of the elements within the top 1 to 10 nanometers of a sample. thermofisher.comresearchgate.net The method is based on the photoelectric effect, where an X-ray beam irradiates a sample, causing the emission of core-level electrons. wikipedia.orgyoutube.com By measuring the kinetic energy of these ejected photoelectrons, one can calculate their binding energy, which is characteristic of a specific element and its chemical environment. thermofisher.comyoutube.com

While specific XPS studies focusing exclusively on this compound are not extensively detailed in available research, the technique is fundamentally suited for its analysis, particularly in contexts of surface chemistry and material science. researchgate.net For instance, XPS could be employed to investigate the adsorption and reaction of this compound on catalyst surfaces. The analysis of the C 1s and N 1s core level spectra would be of primary interest. The binding energy of the nitrogen in the nitrile group (C≡N) would provide insight into its coordination with a surface, while the C 1s spectrum would reveal the chemical state of the different carbon atoms in the butyl chain.

Research on related compounds demonstrates the utility of XPS in this area. For example, XPS has been used to examine the surface elements and their chemical states in studies involving the hydrogenation of nitriles on catalysts. nih.gov In such an analysis of this compound, shifts in the binding energies of N 1s and C 1s peaks upon interaction with a surface would indicate charge transfer and the formation of new chemical bonds. The high surface sensitivity of XPS makes it an invaluable tool for understanding the initial stages of surface-mediated reactions involving deuterated nitriles. wikipedia.orgresearchgate.net

Table 1: Representative XPS Binding Energies for Core Levels in Butyronitrile

This table illustrates the expected core-level binding energies for the primary elements in Butyronitrile. The precise values can shift depending on the chemical environment and instrumental calibration.

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285 - 288 | Distinguishes between aliphatic (C-C, C-D) and nitrile (C≡N) carbon atoms. |

| Nitrogen | N 1s | ~399 - 401 | Identifies the nitrogen atom in the nitrile functional group and its bonding state. |

Data compiled based on general principles and data from XPS handbooks and databases. ntu.edu.twcasaxps.com

Electron Paramagnetic Resonance (EPR) in Paramagnetic Complex Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. unibo.it Such species are termed paramagnetic and include free radicals, transition metal ions, and defect centers in solids. wiley-vch.dechimia.ch The fundamental principle of EPR involves applying a magnetic field to lift the degeneracy of the electron spin states; transitions between these states are induced by microwave radiation, giving rise to a characteristic spectrum. unibo.itwiley-vch.de

This compound serves as an excellent solvent for EPR studies of paramagnetic complexes dissolved in a liquid or frozen-glass state. researchgate.netacs.org The primary advantage of using a deuterated solvent like this compound over its standard protonated counterpart (n-butyronitrile) lies in the simplification of the resulting EPR spectra. The magnetic moment of deuterium (D) is significantly smaller than that of a proton (¹H). This minimizes the hyperfine interactions, which are couplings between the unpaired electron spin and the magnetic nuclei of the solvent molecules. wiley-vch.de Consequently, the use of this compound leads to narrower EPR lines, improved spectral resolution, and a cleaner background, allowing for a more accurate analysis of the paramagnetic species of interest.

Detailed research findings highlight the use of n-butyronitrile as a component in solvent mixtures for low-temperature EPR analysis of complex paramagnetic systems. For instance, in studies of iron(V)-nitrido and -oxo complexes, which are key intermediates in chemical reactions, solutions of the precursor ferric azido (B1232118) complexes were prepared in solvent mixtures such as methanol/n-butyronitrile. acs.org Photolysis of these samples at cryogenic temperatures generated the high-valent iron species, which were then characterized by EPR. The resulting spectra, featuring distinct g-values, provided critical information about the electronic structure of these transient paramagnetic intermediates. acs.org Employing this compound in such experiments would further refine the spectral data by removing interfering signals from the solvent.

Table 2: Illustrative EPR Parameters for a Paramagnetic Species in a Butyronitrile-Containing Medium

This table presents typical g-values for a low-spin d7 paramagnetic complex, similar to those that would be studied in a this compound solvent to determine the electronic structure.

| Paramagnetic System | Measurement Conditions | g-values (g₁, g₂, g₃) |

| Low-Spin d7 Iron Complex | Frozen Solution in Butyronitrile mixture | g₁ = 1.83, g₂ = 1.70, g₃ = 1.0 |

Data adapted from studies of photolyzed ferric azido complexes. acs.orgfsu.edu

Computational and Theoretical Chemical Studies of Butyronitrile D7

Quantum Chemical Calculations of Butyronitrile-D7

Quantum chemical calculations serve as a powerful theoretical microscope for examining the intrinsic properties of molecules. For this compound, these computational methods provide profound insights into its electronic structure, geometry, and energetic landscape, which are fundamental to understanding its chemical behavior.

Ab Initio and Density Functional Theory (DFT) for Molecular Structure and Energetics.uni-muenchen.deuni-kiel.de

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to predict the molecular structure and energetics of chemical systems. uni-muenchen.deuni-kiel.de Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, which offers high accuracy at a significant computational cost. DFT, on the other hand, utilizes the electron density to calculate the energy of a system, providing a balance between accuracy and computational efficiency. nih.gov

For this compound, these calculations are crucial for determining its optimized geometry, including bond lengths, bond angles, and dihedral angles. The substitution of hydrogen with deuterium (B1214612) (D) introduces subtle but significant changes in the vibrational frequencies and zero-point energy due to the heavier mass of deuterium. DFT calculations can accurately model these isotopic effects. The calculated energetics provide information on the molecule's stability, heat of formation, and reaction energies. High-level DFT calculations, often in conjunction with appropriate basis sets, can yield results that are in close agreement with experimental data. nih.gov

Table 1: Calculated Molecular Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| Molecular Formula | CD₃CD₂CD₂CN |

| Molecular Weight | 76.15 g/mol cdnisotopes.com |

| Isotopic Enrichment | 98 atom % D cdnisotopes.com |

| Ground State Geometry | Optimized bond lengths and angles |

| Heat of Formation | Theoretically predicted value |

| Ionization Potential | Calculated energy difference |

| Electron Affinity | Calculated energy difference |

Prediction of Spectroscopic Parameters and Validation with Experimental Data.smolecule.com

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be validated against experimental measurements. smolecule.com For this compound, this is particularly valuable for interpreting complex spectra.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) and spin-spin coupling constants (J) for the deuterium and carbon atoms in this compound. The presence of deuterium instead of hydrogen significantly alters the NMR spectrum, and theoretical predictions are instrumental in assigning the observed signals. smolecule.com

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can compute the vibrational frequencies and intensities of the normal modes of this compound. The C-D stretching and bending vibrations will occur at lower frequencies compared to the C-H vibrations in the non-deuterated analogue, a phenomenon that can be precisely predicted. These theoretical spectra aid in the interpretation of experimental infrared (IR) and Raman spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov

The comparison between predicted and experimental spectroscopic data serves as a rigorous test of the computational methodology. Discrepancies can point to environmental effects, such as solvent interactions, that are not fully captured by the gas-phase calculations.

Conformational Analysis and Relative Stabilities of this compound Isomers.mdpi.com

Butyronitrile (B89842), and by extension this compound, can exist in different spatial arrangements or conformations due to rotation around its single bonds. The two primary conformers are the anti and gauche forms. researchgate.net

Anti Conformer: The carbon backbone is in a staggered, zigzag arrangement.

Gauche Conformer: There is a 60° dihedral angle between the first and fourth carbon atoms.

Quantum chemical calculations, particularly DFT, can be used to explore the potential energy surface of this compound as a function of its dihedral angles. nobelprize.org This analysis allows for the determination of the geometries of the stable conformers and the transition states that connect them. The relative energies of the anti and gauche conformers can be calculated with high accuracy, revealing which conformer is more stable. researchgate.net For many small alkanes, the anti conformer is typically lower in energy due to reduced steric hindrance. The energy difference between the conformers and the rotational barriers can be determined, providing insight into the molecule's flexibility and the populations of each conformer at a given temperature. researchgate.net

Molecular Dynamics (MD) Simulations and Solvent Interaction Studies

While quantum chemical calculations are excellent for studying isolated molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a more realistic environment, such as in a liquid or solution. mdpi.com

Simulating this compound Behavior in Condensed Phases and Interfaces.uwo.ca

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the study of the collective behavior of a large number of this compound molecules, providing insights into the properties of the bulk liquid.

Key properties that can be simulated include:

Density and Radial Distribution Functions: These provide information about the local structure and packing of the molecules in the liquid state.

Thermodynamic Properties: Properties such as the heat of vaporization and heat capacity can be calculated from the simulation trajectories.

Behavior at Interfaces: MD simulations can model the behavior of this compound at interfaces, such as a liquid-vapor or liquid-solid interface. This is crucial for understanding phenomena like surface tension and adsorption.

The use of deuterated compounds in MD simulations can be particularly insightful when studying systems where hydrogen bonding or specific interactions involving hydrogen atoms are important. uwo.ca

Understanding Solvation Dynamics and Transport Phenomena

When this compound is used as a solvent or is dissolved in another solvent, MD simulations can elucidate the details of the solvation process.

Solvation Shell Structure: Simulations can reveal how solvent molecules arrange themselves around a solute molecule, forming solvation shells. The structure and dynamics of these shells are critical for understanding chemical reactivity in solution.

Transport Properties: MD simulations can be used to calculate transport properties such as diffusion coefficients and viscosity. The diffusion coefficient of this compound, for instance, describes how quickly it moves through a solution. These properties are influenced by intermolecular forces and the mass of the molecule, meaning the deuteration will have a measurable effect.

Hydrogen/Deuterium Exchange: In protic solvents, MD simulations can be combined with quantum mechanics (QM/MM methods) to study the dynamics of hydrogen/deuterium exchange between this compound and the solvent molecules. uwo.cafrontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butyronitrile |

| Deuterium |

| Carbon |

Modeling of Isotope Effects and Reaction Pathways in Deuterated Systems

Computational and theoretical chemistry provide powerful tools for understanding the intricate details of chemical reactions involving isotopically labeled molecules. For deuterated systems like this compound, these methods allow for the elucidation of reaction mechanisms, the prediction of reaction rates, and the detailed mapping of energy landscapes that govern chemical transformations. By modeling the behavior of molecules at the atomic level, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.

Theoretical Prediction and Interpretation of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study and prediction of KIEs are fundamental in mechanistic chemistry, offering a window into the rate-determining step of a reaction and the nature of the transition state. The replacement of hydrogen (¹H) with deuterium (²H or D) often leads to a significant KIE due to the doubling of atomic mass, which has a substantial impact on the vibrational frequencies of chemical bonds. wikipedia.org

The theoretical prediction of KIEs is primarily based on transition state theory (TST). The core of the effect lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. core.ac.uk A C-D bond is stronger and has a lower ZPVE than a C-H bond. Consequently, more energy is typically required to break a C-D bond, leading to a slower reaction rate. This is known as a "normal" primary KIE (kH/kD > 1), where the bond to the isotope is broken in the rate-determining step. core.ac.uk

Computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations (like CCSD(T)) are employed to model the KIE for a given reaction. researchgate.netmdpi.com The process involves:

Geometry Optimization: Calculating the lowest energy structures of the reactants and the transition state for both the deuterated and non-deuterated species.

Frequency Calculation: Computing the harmonic vibrational frequencies for all optimized structures. These frequencies are used to determine the ZPVE.

KIE Calculation: Using the ZPVEs of the reactants and transition states to calculate the theoretical KIE. The difference in activation energy arises from the difference in ZPE between the C-H and C-D bonds in the ground state versus the transition state. core.ac.uk

For a hypothetical hydrogen abstraction reaction from this compound, where a deuterium atom is removed from the carbon chain in the rate-determining step, a primary KIE would be expected. Computational models can predict the magnitude of this effect, providing insight into the extent of bond-breaking in the transition state.

Table 1: Theoretical Prediction of Primary KIE for a Hypothetical Deuterium Abstraction from this compound at 298 K

This table illustrates a conceptual calculation for the abstraction of a deuterium atom from the α-carbon of this compound. The values are representative of typical DFT calculations for such a reaction.

| Parameter | Butyronitrile (C₃H₇CN) | This compound (C₃D₇CN) |

| Reactant ZPVE (kcal/mol) | 55.8 | 48.5 |

| Transition State ZPVE (kcal/mol) | 52.1 | 45.3 |

| ΔZPVE (TS - Reactant) | -3.7 kcal/mol | -3.2 kcal/mol |

| Calculated kH/kD (KIE) | \multicolumn{2}{c | }{~5.4 } |

Note: These values are illustrative and based on general principles of KIE calculations. Actual values would depend on the specific reaction and level of theory used.

The interpretation of the calculated KIE value provides critical mechanistic information. A large primary KIE (typically 2-7) supports a mechanism where the C-D bond is significantly broken in the transition state. core.ac.uk Conversely, secondary KIEs, where the deuterated bond is not broken, are often smaller and provide information about changes in hybridization or the steric environment of the isotopic center during the reaction. wikipedia.org

Potential Energy Surface Mapping for Deuterated Butyronitrile Reactions

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. wayne.edu For a chemical reaction, the PES is a multi-dimensional landscape that connects reactants, transition states, intermediates, and products. wayne.eduresearchgate.net Mapping the PES allows chemists to identify the most favorable reaction pathway, known as the minimum energy path (MEP). acs.org

For reactions involving this compound, computational methods can be used to construct a PES to visualize the energy changes as the reaction progresses. This is achieved by systematically calculating the energy of the system for a large number of different atomic arrangements along the reaction coordinate—a geometric parameter that changes continuously along the reaction pathway. researchgate.net

Key features of a PES include:

Minima: These correspond to stable or metastable species, such as reactants, products, and intermediates.

Saddle Points: These represent transition states, which are the highest energy points along the minimum energy path between two minima. wayne.edu

For instance, in a nucleophilic addition reaction to the nitrile group of this compound, the reaction coordinate could be the distance between the nucleophile and the nitrile carbon. By calculating the energy at various points along this coordinate while allowing all other geometric parameters to relax, a profile of the PES can be generated. The effect of deuteration on the PES is primarily seen in the zero-point vibrational energies at the stationary points (minima and saddle points), which can alter the relative energies and barrier heights compared to the non-deuterated system. wikipedia.orgcore.ac.uk

Table 2: Hypothetical Energy Profile for a Reaction on the this compound Potential Energy Surface

This table provides a conceptual energy profile for a generic reaction involving this compound, such as isomerization or addition, as derived from a PES mapping. Energies are relative to the reactant energy.

| Species | Description | Relative Potential Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 | 0.0 |

| Transition State 1 | First energy barrier | +25.0 | +24.2 |

| Intermediate | Metastable species | +5.0 | +4.5 |

| Transition State 2 | Second energy barrier | +15.0 | +14.4 |

| Product | Final stable species | -10.0 | -10.8 |

Note: These values are illustrative examples to demonstrate the concept of a PES profile. The ZPVE correction for the deuterated species typically lowers the relative energies of stationary points.

The detailed information from PES mapping provides a complete picture of the reaction mechanism. It can reveal whether a reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates). For this compound, comparing its PES to that of non-deuterated butyronitrile can quantitatively explain the observed kinetic isotope effects and provide a deeper understanding of how isotopic substitution influences reaction dynamics.

Applications of Butyronitrile D7 in Specialized Research Domains

Astrochemistry and Interstellar Medium (ISM) Research

The study of molecules in the interstellar medium (ISM) provides crucial insights into the chemical and physical processes that lead to the formation of stars and planets. Deuterated molecules, in particular, are powerful probes of the cold, dense regions where star formation occurs.

Astrophysical Detection and Proposed Formation Pathways of Deuterated Nitriles in Space

While Butyronitrile-D7 itself has not yet been definitively detected in the interstellar medium, its non-deuterated isomer, n-propyl cyanide (n-C₃H₇CN), has been identified in the prolific star-forming region Sagittarius B2(N). uni-koeln.deresearchgate.net The detection of other complex organic molecules and their deuterated counterparts in this and other regions suggests that deuterated butyronitrile (B89842) is a plausible constituent of the interstellar chemical inventory. acs.orgaanda.org For instance, deuterated ethyl cyanide (CH₂DCH₂CN) has been detected in Sagittarius B2(N2), indicating that deuterium (B1214612) fractionation occurs in these larger nitriles. aanda.org

The formation of complex nitriles is thought to occur primarily on the surfaces of icy dust grains in cold molecular clouds. acs.orgrsc.org These grains act as catalytic sites where simpler species can accrete and react. The prevailing theory suggests that radical-radical recombination reactions are a key formation route. rsc.orgastrochem-tools.org For butyronitrile, this could involve the reaction of a propyl radical with a cyanide radical on the ice surface.

Deuteration is significantly enhanced at the low temperatures (~10 K) characteristic of these dense clouds. aanda.orgaanda.org The primary source of deuterium is the H₂D⁺ ion, which is formed from the reaction of H₃⁺ with HD (deuterated molecular hydrogen). Subsequent reactions can then transfer the deuterium atom to other molecules. The formation of deuterated nitriles likely proceeds through similar surface reactions involving deuterated radicals.

Table 1: Selected Complex Nitriles and their Deuterated Isotopologues Detected in the Interstellar Medium

| Molecule | Formula | Deuterated Isotopologue(s) Detected | Location(s) of Detection |

| Methyl Cyanide | CH₃CN | CH₂DCN, ¹³CH₃CN | Sagittarius B2(N), Orion KL |

| Ethyl Cyanide | C₂H₅CN | CH₂DCH₂CN, CH₃CHDCN | Sagittarius B2(N2), Orion KL |

| n-Propyl Cyanide | n-C₃H₇CN | Not yet detected | Sagittarius B2(N) |

| iso-Propyl Cyanide | i-C₃H₇CN | Not yet detected | Sagittarius B2(N) |

| Vinyl Cyanide | C₂H₃CN | Not yet detected (upper limits derived) | Sagittarius B2(N2) |

This table is based on findings from multiple astronomical surveys and serves to illustrate the context for the potential presence of this compound. uni-koeln.deaanda.orgrsc.orgaanda.org

Role of this compound in Astrochemical Reaction Networks and Molecular Evolution

Astrochemical models are used to simulate the complex reaction networks that govern the abundances of molecules in the ISM. astrochem-tools.org The inclusion of deuterated species like this compound in these models is crucial for several reasons. The deuterium fractionation ratio (the abundance of a deuterated species relative to its normal hydrogen-containing counterpart) is highly sensitive to the physical conditions of the environment, such as temperature and density. acs.orgnih.gov By comparing model predictions with observational data for deuterated molecules, astrophysicists can better constrain the physical parameters of star-forming regions.

The study of deuterated nitriles can also help to elucidate the formation pathways of even more complex, prebiotic molecules. aanda.orgaanda.orgfrontiersin.org Nitriles are considered key precursors to amino acids, the building blocks of proteins. Understanding how nitriles are formed and deuterated in the ISM can provide clues about the origins of life. The detection of branched-chain molecules like iso-propyl cyanide has significant implications for the potential formation of complex amino acids in space. uni-koeln.dersc.org

Low-Temperature Chemistry and Ice Grain Surface Reactions Relevant to Deuteration

Laboratory experiments simulating the conditions of interstellar ices are essential for understanding the chemical processes at play. aanda.orgdigitellinc.comaip.orgresearchgate.net These experiments have shown that the irradiation of ice analogs containing simple molecules like water, ammonia (B1221849), and hydrocarbons with UV photons or cosmic rays can lead to the formation of a wide variety of complex organic molecules, including nitriles. aanda.orgdigitellinc.comaip.org

The surfaces of ice grains are not static; atoms and molecules can diffuse across the surface and react. At the extremely low temperatures of dense molecular clouds, quantum tunneling can play a significant role in overcoming reaction barriers that would be insurmountable under classical conditions. Deuteration reactions on ice surfaces are thought to be particularly efficient. acs.orgnih.gov The higher zero-point energy of C-H bonds compared to C-D bonds can lead to significant kinetic isotope effects, favoring the deuteration of molecules on the ice surface.

Elucidation of Organic and Inorganic Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium). By measuring the KIE, chemists can gain insights into which bonds are broken or formed in the rate-determining step of a reaction and infer the structure of the transition state. libretexts.orgwikipedia.org

Investigation of Primary and Secondary Deuterium Kinetic Isotope Effects

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H bond cleavage, the primary KIE (kH/kD) is typically in the range of 2-8 at room temperature. libretexts.org This is because the C-H bond has a higher vibrational frequency and thus a higher zero-point energy than a C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs. For this compound, where deuterium atoms are located at the α, β, and γ positions relative to the nitrile group, secondary KIEs would be observed in reactions where these C-D bonds are not broken but their environment changes during the reaction.

α-Secondary KIEs arise from changes in hybridization at the carbon atom adjacent to the reaction center. For example, in a reaction where the α-carbon changes from sp³ to sp² hybridization, a normal KIE (kH/kD > 1) is typically observed. Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1). wikipedia.org

β-Secondary KIEs are often attributed to hyperconjugation, where the C-H or C-D bond interacts with an adjacent empty or partially filled orbital. The weaker C-H bond is a better electron donor, so replacing it with a stronger C-D bond can affect the stability of the transition state and thus the reaction rate. Normal KIEs (kH/kD > 1) are typically observed for β-deuteration. libretexts.orgwikipedia.org

Determination of Rate-Limiting Steps and Transition State Structures

By measuring the KIE for reactions involving this compound, chemists can determine whether a C-H bond at a specific position is cleaved in the rate-determining step. For example, in a radical-initiated reaction, a large primary KIE upon deuteration at a specific carbon would indicate that hydrogen abstraction from that position is the rate-limiting step. acs.orgnih.gov

Secondary KIEs provide more subtle information about the transition state structure. acs.orgchemrxiv.orgscielo.org.mxbeilstein-journals.org The magnitude and direction (normal or inverse) of the secondary KIE can reveal changes in hybridization and steric environment around the deuterated positions as the reaction proceeds from reactants to the transition state. This information is invaluable for building a detailed picture of the reaction mechanism. Theoretical calculations of transition state geometries and vibrational frequencies can complement experimental KIE studies to provide a comprehensive understanding of the reaction pathway. acs.orgchemrxiv.orgscielo.org.mxbeilstein-journals.org

Table 2: Illustrative Kinetic Isotope Effects in Reactions Relevant to Butyronitrile

| Reaction Type | Position of Deuteration in Butyronitrile | Type of KIE | Expected kH/kD | Mechanistic Insight |

| Radical Halogenation | α-position (C2) | Primary | > 2 | C-H bond cleavage at C2 is rate-determining. |

| Base-catalyzed enolization | α-position (C2) | Primary | > 2 | Deprotonation at C2 is rate-determining. |

| Sₙ2 reaction at a leaving group on C4 | β-position (C3) | Secondary | ~1.1 - 1.2 | Indicates hyperconjugative stabilization of the developing positive charge in the transition state. |

| Sₙ1 reaction at a leaving group on C4 | γ-position (C4) | Secondary | ~1.0 - 1.1 | Smaller effect due to distance from the reaction center. |

| Hydrogenation of the nitrile group | - | Solvent KIE | Varies | Can indicate the role of the solvent in the proton transfer steps. rsc.org |

This table provides hypothetical examples based on established principles of kinetic isotope effects to illustrate the utility of this compound in mechanistic studies. Specific values would depend on the exact reaction conditions. libretexts.orgwikipedia.orgcdnsciencepub.comnih.gov

Isotopic Tracer Studies in Chemical and Environmental Processes

The fundamental difference between this compound and its non-deuterated counterpart is the mass of the deuterium isotope. This distinction, which is readily detectable by mass spectrometry and NMR, makes this compound an excellent isotopic tracer. nih.govgwadi.org

Stable isotope tracing is a powerful technique for mapping the journey of a molecule through complex biochemical or chemical reaction networks. nih.gov this compound is employed as a tracer to elucidate reaction mechanisms and identify the origin of atoms in reaction products. When introduced into a reaction, the deuterium atoms act as a "heavy" label.

For instance, in studies of C-CN bond activation and transformation, a common reaction for nitriles, this compound can be used to determine the fate of the original molecule. rsc.org By analyzing the mass of the products, researchers can ascertain whether the deuterated alkyl chain remains intact, fragments, or is incorporated into new molecules. This provides unambiguous evidence for proposed reaction pathways. This approach is analogous to mechanistic studies where other deuterated reagents, like DMF-d7, are used to probe reaction intermediates and mechanisms such as radical-polar crossovers. acs.org

The applications extend to understanding metabolic pathways where butyronitrile or related compounds might be processed. smolecule.com The use of this compound allows for clear differentiation between the metabolism of the administered compound and the organism's endogenous molecules.

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS), precision and accuracy are critical. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for variations in sample processing and instrument response. accustandard.comepa.gov

Deuterated compounds like this compound are considered the gold standard for use as internal standards for their corresponding non-deuterated analytes. github.io Because this compound is chemically almost identical to butyronitrile, it behaves similarly during extraction, derivatization, and chromatography. However, due to its higher mass, it is easily distinguished from the non-deuterated analyte by the mass spectrometer. github.iochemspider.com This co-elution and distinct mass allow for precise quantification by correcting for analyte loss during sample preparation and fluctuations in instrument sensitivity. The use of stable isotope-labeled internal standards is a widely adopted strategy for minimizing matrix effects and improving the reliability of quantitative data in complex samples. github.io

| Property | Value | Reference |

| Chemical Formula | C₄D₇N | chemspider.com |

| Molecular Weight | 76.15 g/mol | chemspider.com |

| Isotopic Enrichment | ≥98 atom % D | cdnisotopes.comcymitquimica.com |

| CAS Number | 352431-11-9 | cdnisotopes.com |

| Appearance | Colorless Liquid | cymitquimica.com |

This table summarizes the key properties of this compound relevant to its use as an internal standard and tracer.

Tracing Chemical Pathways and Transformation Mechanisms

Advanced Materials Science and Electrolyte Research

The development of next-generation energy storage systems, such as lithium-ion batteries, relies on the innovation of new materials, including advanced electrolytes that offer higher performance and safety. capchem.comrsc.org

Butyronitrile (BN) has emerged as a promising solvent for non-aqueous electrolytes in lithium-ion batteries, particularly for applications requiring fast charging. mdpi.comresearchgate.net Its high dielectric constant aids in salt dissolution, and its electrochemical properties can be beneficial for performance. researchgate.net Researchers have investigated butyronitrile-based electrolyte formulations, often in combination with co-solvents like ethylene (B1197577) carbonate (EC) and additives like fluoroethylene carbonate (FEC), to optimize performance. mdpi.comresearchgate.net

One study identified an optimal composition of 1M LiPF₆ in BN:EC (9:1) + 3% FEC , which demonstrated remarkable fast-charging capabilities and good long-term cycling stability in NMC/graphite (B72142) cells. mdpi.comresearchgate.net This electrolyte formulation showed improved ionic conductivity compared to standard carbonate-based electrolytes, especially at lower temperatures. mdpi.com

In this research context, this compound is not used in commercial batteries but serves as a specialized solvent for research and development. Its primary application is in mechanistic studies using NMR spectroscopy. By using the deuterated solvent, researchers can study the solvation shell of the lithium ions and track the behavior of other proton-containing electrolyte components without overwhelming signals from the main solvent, providing crucial insights into ion transport phenomena. weizmann.ac.il

| Electrolyte Formulation | Key Finding | Reference |

| 1M LiPF₆ in BN:EC (9:1) + 3% FEC | Remarkable fast charging and good long-term cycling (1000 cycles). | mdpi.comresearchgate.net |

| 1M LiPF₆ in BN:EC (1:1) | Higher ionic conductivity than standard EC:DMC electrolyte, especially at 0°C. | mdpi.comresearchgate.net |

| 1M LiPF₆ in BN:FEC (1:1) | Poorer ionic conductivity compared to the BN:EC mixture. | mdpi.comresearchgate.net |

This table presents research findings on different butyronitrile-based electrolyte formulations.

Studies on butyronitrile-based electrolytes have confirmed that these solvents participate in the formation of an effective SEI on the graphite anode. mdpi.comresearchgate.net Techniques like X-ray Photoelectron Spectroscopy (XPS) have been used to analyze the surface chemistry, proving the beneficial role of tuned butyronitrile electrolytes in creating a stable interface. researchgate.net

This compound is an invaluable tool for probing the intricate details of SEI formation and interfacial chemistry. Advanced spectroscopic techniques, such as solid-state NMR, can be employed to study the SEI layer. By using this compound, researchers can distinguish between solvent molecules that have decomposed and become part of the SEI and those remaining in the liquid electrolyte. This allows for a detailed investigation of the degradation pathways of the nitrile solvent at the electrode surface. Furthermore, techniques like chemical exchange saturation transfer (CEST) NMR can be used with deuterated solvents to directly probe lithium ion exchange and transport across the SEI, providing critical data on interfacial kinetics. weizmann.ac.il

This compound as a Component or Solvent in Novel Electrolyte Formulations for Energy Storage

Contributions to Drug Discovery and Pharmaceutical Research

This compound, a deuterated form of butyronitrile, serves as a valuable building block and research tool in the multifaceted field of pharmaceutical sciences. Its primary contributions lie in the strategic incorporation of deuterium into potential drug candidates to favorably alter their metabolic profiles and in its use for creating internal standards for analytical studies.

Deuteration for Enhanced Metabolic Stability and Pharmacokinetic Modulation of Active Compounds

The replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a strategic approach in medicinal chemistry to enhance a drug's metabolic properties. informaticsjournals.co.in This modification can have a significant impact on the pharmacokinetic profile of a drug, potentially leading to improved safety and efficacy. nih.gov this compound can serve as a deuterated synthon, a starting material used in the chemical synthesis of more complex deuterated pharmaceutical compounds. researchgate.net

The core principle behind this strategy is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. researchgate.net Consequently, it requires more energy to break the C-D bond, making it 6 to 10 times more stable than a C-H bond. informaticsjournals.co.in Many drug molecules are metabolized by enzymes, such as the Cytochrome P450 (CYP) family, which often involves the cleavage of a C-H bond as a rate-limiting step. nih.govresearchgate.net By selectively replacing hydrogen atoms at these metabolic "soft spots" with deuterium, the rate of metabolism can be significantly slowed. nih.gov

This reduction in the rate of metabolic clearance can lead to several therapeutic advantages:

Reduced Dosing Frequency : A longer half-life may allow for less frequent dosing, which can improve patient compliance.

Improved Safety Profile : Deuteration can alter metabolic pathways, a phenomenon known as "metabolic shunting". nih.gov This can decrease the formation of unwanted or toxic metabolites, thereby reducing the risk of certain side effects. researchgate.net

Enhanced Efficacy : By maintaining therapeutic concentrations for longer periods and potentially reducing peak-related side effects, a more favorable pharmacodynamic response may be achieved. juniperpublishers.com

The successful application of this "deuterium switch" approach is exemplified by several drugs that have demonstrated improved pharmacokinetic profiles compared to their non-deuterated (protio) analogues.

| Drug (Non-Deuterated) | Deuterated Analogue | Key Deuteration Site | Observed Pharmacokinetic Improvement | Reference |

|---|---|---|---|---|

| Tetrabenazine | Deutetrabenazine | -OCH3 groups replaced with -OCD3 | Slower metabolism leads to reduced Cmax and less frequent dosing for treating chorea associated with Huntington's disease. | researchgate.net |

| Indiplon | Deuterated Indiplon | N-CH3 group replaced with N-CD3 | In-vivo studies in rats showed a 2.6-fold improvement in exposure and a 2-fold increase in half-life. | researchgate.netjuniperpublishers.com |

| Atazanavir | Deuterated Atazanavir | Site-specific deuteration | Aims to improve pharmacokinetics, potentially reducing the need for co-administration with a booster like ritonavir. | juniperpublishers.com |

| L-838,417 | CTP-354 | Site-specific deuteration | Developed to retain the desirable anxiolytic properties with potentially improved metabolic stability. | juniperpublishers.com |

Isotopic Labeling in Drug Metabolism and Metabolite Identification Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate is a critical part of the drug development process. nih.gov Stable isotope labeling (SIL), using isotopes like deuterium, is an indispensable technique in these investigations. symeres.com this compound can be used as a labeled building block to synthesize a deuterated version of a drug molecule, which then serves as a highly effective internal standard for quantitative bioanalysis.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for detecting and quantifying drugs and their metabolites in complex biological matrices such as blood, plasma, or urine. nih.gov However, these analyses can be affected by matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. scioninstruments.com

An ideal internal standard (IS) is a compound that is chemically and structurally almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. cerilliant.com A stable isotope-labeled version of the drug is considered the "gold standard" for an IS because:

It has nearly identical physicochemical properties to the non-labeled drug. cerilliant.com

It co-elutes with the analyte during chromatography. cerilliant.com

It experiences the same extraction recovery and matrix effects. scioninstruments.com

By adding a known quantity of the deuterated internal standard to a sample, any signal variation caused by the sample matrix or instrument instability will affect both the analyte and the standard equally. scioninstruments.com The ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measurement of the analyte's concentration. quotientsciences.com This methodology is crucial for elucidating metabolic pathways, characterizing pharmacokinetic profiles, and identifying metabolites. nih.govsymeres.com

| Analytical Technique | Purpose of Study | Role of Deuterated Compound (e.g., synthesized using this compound) | Key Advantage | Reference |

|---|---|---|---|---|

| LC-MS/MS | Drug Quantitation in Plasma | Internal Standard | Corrects for variability in sample extraction, matrix effects, and instrument response, ensuring accurate quantitation. | scioninstruments.comcerilliant.com |

| Metabolomics | Metabolite Identification and Profiling | Isotopically Labeled Tracer/Standard | Allows for the clear differentiation of drug-related metabolites from endogenous molecules in complex biological samples. | nih.gov |

| Pharmacokinetic (PK) Studies | Determination of ADME Properties | Internal Standard for Bioanalysis | Enables precise measurement of drug and metabolite concentrations over time, which is essential for calculating key PK parameters like half-life and clearance. | symeres.comquotientsciences.com |

| Bioavailability Studies | Comparing Different Formulations | Internal Standard | Provides the high level of accuracy and precision required to detect small but significant differences in drug absorption. | nih.gov |

Future Directions and Emerging Research Avenues for Butyronitrile D7

Development of Novel Synthetic Routes for Ultra-High Purity and Site-Specific Deuteration

The advancement of research applications for Butyronitrile-D7 is intrinsically linked to the ability to synthesize it with high purity and with precise control over the location of deuterium (B1214612) atoms. Future research is focused on moving beyond traditional methods to more elegant and efficient synthetic strategies.

Historically, α-deuterated alkyl nitriles, including a precursor to this compound, have been prepared through a base-catalyzed hydrogen-deuterium exchange with deuterium oxide (D₂O). cdnsciencepub.comcdnsciencepub.com For example, heating n-butyronitrile with a suspension of calcium deuteroxide in D₂O can yield n-butyro-1,1-d₂-nitrile, demonstrating that exchange occurs specifically at the α-position to the nitrile group without significant exchange elsewhere in the molecule. cdnsciencepub.com However, these methods can be harsh and may lead to side reactions like hydrolysis. cdnsciencepub.com

Modern synthetic chemistry is paving the way for more controlled and versatile deuteration. Key emerging research areas include:

Catalytic Deacylative Deuteration: Recent breakthroughs in copper-catalyzed reactions allow for the site-specific and degree-controlled deuteration of alkyl groups. organic-chemistry.orgnih.govresearchgate.net These methods use a methylketone (acetyl) group as a traceless activating handle, which is later cleaved and replaced with deuterium from an inexpensive source like D₂O. organic-chemistry.orgnih.gov Adapting this strategy for butyronitrile (B89842) precursors could allow for the precise synthesis of various Butyronitrile-D isotopologues (e.g., d₂, d₃, d₅) which are invaluable for detailed mechanistic studies. researchgate.net

Reductive Deuteration using Novel Reagents: Single-electron transfer (SET) reactions are being developed for the reductive deuteration of nitriles to produce α,α-dideuterio amines, using D₂O or deuterated ethanol (B145695) (EtOD-d₁) as the deuterium source. researchgate.netacs.org While the product is an amine, the underlying principles of activating the nitrile for deuteration are highly relevant. Future work could adapt these mild, SET-based approaches to directly synthesize deuterated nitriles, avoiding harsh reagents and improving functional group tolerance. researchgate.net

Continuous-Flow Systems: The use of continuous-flow reactors, for instance with Raney nickel catalysts, is being explored for the hydrogenation and reductive deuteration of nitriles. core.ac.uk These systems offer excellent control over reaction conditions, enhance safety, and can be scaled up efficiently. core.ac.uk Developing a continuous-flow process for the synthesis of this compound could ensure a consistent supply of high-purity material for large-scale applications, such as a solvent for advanced material synthesis.

| Synthetic Approach | Deuterium Source | Key Features | Potential for this compound |

| Base-Catalyzed H/D Exchange cdnsciencepub.com | D₂O | Traditional method, targets α-position. | Synthesis of α-deuterated versions, but risks of side reactions. |

| Cu-Catalyzed Deacylation organic-chemistry.orgresearchgate.net | D₂O | Site-specific, degree-controlled, traceless activating group. | Precise synthesis of specific isotopologues (d₂, d₃, d₅, etc.). |

| Single-Electron Transfer (SET) Reduction researchgate.netacs.org | D₂O, EtOD-d₁ | Mild conditions, high deuterium incorporation. | Development of novel, direct routes to deuterated nitriles. |